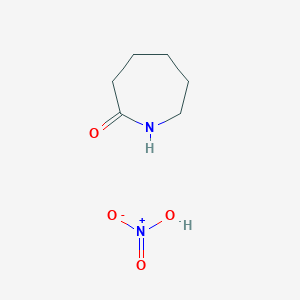

Nitric acid--azepan-2-one (1/1)

Description

Properties

CAS No. |

79359-12-9 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

azepan-2-one;nitric acid |

InChI |

InChI=1S/C6H11NO.HNO3/c8-6-4-2-1-3-5-7-6;2-1(3)4/h1-5H2,(H,7,8);(H,2,3,4) |

InChI Key |

GQVBTBRNMBQRJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)NCC1.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of Nitric Acid Azepan 2 One 1/1

Direct Adduct Formation Strategies

The synthesis of Nitric acid--azepan-2-one (1/1) can be approached through several direct methods that involve the controlled combination of the two components.

The most straightforward method for the preparation of Nitric acid--azepan-2-one (1/1) involves the direct stoichiometric reaction of nitric acid and ε-caprolactam. This reaction is typically carried out in a suitable solvent to manage the exothermic nature of the acid-base neutralization.

| Parameter | Condition | Rationale |

| Reactants | Equimolar amounts of ε-caprolactam and nitric acid | To ensure the formation of the 1:1 adduct. |

| Solvent | Aprotic, non-reactive solvent (e.g., diethyl ether, dichloromethane) | To prevent solvent participation in the reaction and to facilitate precipitation of the salt. |

| Temperature | Low temperature (e.g., 0-5 °C) | To control the exothermicity of the reaction and minimize potential side reactions or degradation. |

| Addition | Slow, dropwise addition of nitric acid to the caprolactam solution | To maintain temperature control and ensure a homogeneous reaction mixture. |

The resulting product, the caprolactam nitrate (B79036) salt, is expected to precipitate from the non-polar solvent and can be isolated by filtration.

The choice of solvent plays a crucial role in the successful isolation of the Nitric acid--azepan-2-one (1/1) adduct. Crystallization can be induced by carefully selecting a solvent system in which the adduct has low solubility.

| Solvent System | Technique | Expected Outcome |

| Single Solvent | Cooling crystallization from a concentrated solution in a moderately polar solvent. | Formation of crystalline product upon lowering the temperature. |

| Binary Solvent System | Addition of a non-polar anti-solvent (e.g., hexane) to a solution of the adduct in a more polar solvent. | Precipitation of the adduct due to a decrease in solubility. |

The morphology and purity of the resulting crystals are highly dependent on factors such as the rate of cooling, the concentration of the solution, and the specific solvent system employed.

Mechanochemical synthesis, which involves the use of mechanical force to induce chemical reactions, presents a solvent-free alternative for the formation of the Nitric acid--azepan-2-one (1/1) adduct. This method is gaining attention as a green chemistry approach.

| Technique | Parameters | Advantages |

| Ball Milling | Grinding solid ε-caprolactam with a solid or liquid source of nitric acid (e.g., adsorbed on silica (B1680970) gel). | Solvent-free, potentially faster reaction times, and can lead to the formation of novel polymorphic forms. |

| Liquid-Assisted Grinding (LAG) | Addition of a small amount of a liquid to the solid reactants during milling. | Can enhance reaction rates and improve the crystallinity of the product. |

While specific studies on the mechanochemical synthesis of this particular adduct are not widely reported, the general principles of mechanochemistry suggest it as a viable and environmentally friendly synthetic route.

Mechanistic Investigations of Complex Formation

Understanding the kinetics and thermodynamics of the formation of Nitric acid--azepan-2-one (1/1) is essential for optimizing its synthesis and for predicting its stability and reactivity.

The formation of the adduct is an acid-base reaction and is expected to be a rapid process. Kinetic studies would likely focus on the rate of dissociation of the adduct in various media.

| Parameter | Significance |

| Dissociation Constant (Kd) | A measure of the stability of the adduct in solution. A smaller Kd indicates a more stable complex. |

| Rate of Dissociation | Important for understanding the lifetime of the adduct under different conditions (e.g., in the presence of water or other nucleophiles). |

Techniques such as stopped-flow spectroscopy could be employed to measure the fast kinetics of formation and dissociation.

The stability of the Nitric acid--azepan-2-one (1/1) adduct is governed by thermodynamic parameters such as the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy of formation (ΔS°f).

| Thermodynamic Parameter | Significance |

| Enthalpy of Formation (ΔH°f) | The heat released or absorbed during the formation of the adduct from its constituent molecules. For a strong acid-base reaction, this value is expected to be significantly negative (exothermic). |

| Gibbs Free Energy of Formation (ΔG°f) | Determines the spontaneity of the adduct formation. A negative value indicates a spontaneous process. |

| Entropy of Formation (ΔS°f) | Reflects the change in disorder during the formation of the adduct. The formation of one species from two will likely result in a negative entropy change. |

Calorimetric techniques, such as isothermal titration calorimetry (ITC), could be used to directly measure the enthalpy of binding between nitric acid and caprolactam in solution, providing valuable data on the thermodynamics of complex formation. While specific experimental data for this adduct is scarce in publicly available literature, the principles of acid-base chemistry suggest a strong and exothermic interaction.

Influence of Solvent Environment and Reaction Parameters on Adduct Yield and Purity

The formation of the Nitric acid--azepan-2-one (1/1) adduct is a sensitive process, significantly influenced by the surrounding solvent environment and the specific reaction parameters employed. The yield and purity of the resulting adduct are directly correlated with the careful control of these factors. The reaction proceeds via a proton transfer from the strong acid, nitric acid, to the carbonyl oxygen of the cyclic amide, azepan-2-one (B1668282).

The choice of solvent plays a critical role in facilitating this proton transfer and stabilizing the resulting ion pair. Non-polar solvents are generally favored for the initial formation of the adduct, as they promote the association of the polar nitric acid and azepan-2-one molecules. In contrast, highly polar or protic solvents can solvate the individual reactants, hindering their interaction and potentially leading to lower yields.

Reaction temperature is another crucial parameter. The formation of the adduct is an exothermic process, and therefore, lower temperatures are generally preferred to shift the equilibrium towards the product side. However, excessively low temperatures may decrease the reaction rate. Consequently, an optimal temperature range must be determined experimentally to maximize both yield and reaction speed. The molar ratio of the reactants also impacts the outcome. While a stoichiometric 1:1 ratio is theoretically required, a slight excess of one reactant, typically the less volatile azepan-2-one, may be used to ensure the complete consumption of the nitric acid.

Table 1: Illustrative Influence of Reaction Parameters on Adduct Yield and Purity

| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |

| Solvent | Non-polar (e.g., Toluene) | High | High | Promotes association of reactants. |

| Polar Aprotic (e.g., Acetonitrile) | Moderate | Moderate | May solvate reactants, slightly hindering adduct formation. | |

| Polar Protic (e.g., Ethanol) | Low | Low | Competes for hydrogen bonding, can lead to side reactions. | |

| Temperature | Low (0-5 °C) | High | High | Favors exothermic adduct formation, minimizes decomposition. |

| Ambient (20-25 °C) | Moderate | Moderate | Increased reaction rate but may lead to some decomposition. | |

| High (>40 °C) | Low | Low | Shifts equilibrium towards reactants, promotes decomposition. | |

| Molar Ratio (Nitric acid:azepan-2-one) | 1:1 | High | High | Stoichiometrically balanced reaction. |

| 1:1.1 | High | Moderate | Excess azepan-2-one can drive the reaction to completion but may require further purification. | |

| 1.1:1 | Moderate | Low | Excess nitric acid can lead to side reactions and impurities. |

This table is illustrative and based on general chemical principles. Actual results may vary.

Isotopic Labeling Studies for Proton Transfer Mechanisms

To elucidate the precise mechanism of proton transfer in the formation of the Nitric acid--azepan-2-one (1/1) adduct, isotopic labeling studies would be invaluable. While specific studies on this adduct are not widely reported, the methodology is a standard and powerful tool in physical organic chemistry. Such studies would involve the use of isotopically labeled nitric acid, specifically D-labeled nitric acid (DNO₃) or ¹⁸O-labeled nitric acid (HN¹⁸O₃).

By reacting azepan-2-one with DNO₃ and analyzing the resulting adduct using techniques such as NMR and IR spectroscopy, the location of the deuterium (B1214612) atom can be determined. If the deuterium is found to be associated with the carbonyl oxygen of the azepan-2-one moiety, it would provide direct evidence for the protonation of the carbonyl group. Similarly, using ¹⁸O-labeled nitric acid could help track the oxygen atoms and confirm that the proton transfer is the primary interaction, without the exchange of heavier atoms. These studies would provide definitive insights into the bonding and structure of the adduct.

Advanced Synthetic Procedures and Process Intensification

The synthesis of Nitric acid--azepan-2-one (1/1) can be significantly enhanced through the adoption of modern synthetic methodologies aimed at improving scalability, safety, and sustainability.

Continuous Flow Synthesis Modalities for Scalable Production

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of the Nitric acid--azepan-2-one (1/1) adduct. ncl.res.in This approach involves the continuous pumping of reactant streams through a reactor, allowing for precise control over reaction parameters and enhanced heat and mass transfer. ncl.res.in For the synthesis of this adduct, a solution of azepan-2-one in a suitable non-polar solvent and a separate stream of nitric acid could be mixed in a microreactor or a tubular reactor. google.com

The key advantages of a continuous flow setup include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling concentrated nitric acid and the exothermic nature of the reaction.

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing hotspots and decomposition. google.com

Improved Yield and Purity: The rapid mixing and precise residence time control can lead to higher selectivity and reduced formation of byproducts. ncl.res.in

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors.

Table 2: Conceptual Continuous Flow Synthesis Parameters

| Parameter | Proposed Range | Rationale |

| Flow Rate | 0.1 - 10 mL/min | To control residence time and ensure complete reaction. |

| Residence Time | 1 - 15 minutes | To allow for sufficient time for adduct formation. |

| Temperature | 0 - 10 °C | To manage the exothermicity of the reaction. google.com |

| Reactant Concentration | 0.5 - 2 M | To optimize throughput and minimize solvent usage. |

This table presents a conceptual framework for a continuous flow synthesis.

Green Chemistry Principles Applied to Adduct Synthesis (e.g., solvent-free methods)

The application of green chemistry principles to the synthesis of the Nitric acid--azepan-2-one (1/1) adduct can significantly reduce its environmental footprint. researchgate.net One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov

A potential green synthetic route would be a solvent-free reaction. This could be achieved by carefully mixing molten azepan-2-one (melting point 69.2 °C) with cooled, concentrated nitric acid. wikipedia.org The reaction would be highly exothermic and would require careful temperature control, possibly in a specialized reactor. The absence of a solvent simplifies the workup procedure, as the product would ideally crystallize upon cooling, and reduces waste generation.

Alternatively, the use of greener solvents, such as ionic liquids, could be explored. journalajacr.com Certain ionic liquids could act as both a solvent and a catalyst for the proton transfer reaction, potentially leading to higher efficiency and easier product separation. journalajacr.com

Optimization of Crystallization Conditions for Polymorph Control

The crystalline form, or polymorph, of the Nitric acid--azepan-2-one (1/1) adduct can have a significant impact on its physical properties, such as solubility and stability. mt.com The control of polymorphism is therefore a critical aspect of the synthesis. ypsofacto.com The formation of different polymorphs can be influenced by a variety of crystallization conditions. mt.com

Key parameters that can be optimized to control the polymorphic outcome include:

Solvent of Crystallization: The polarity and hydrogen bonding capability of the solvent can influence how the adduct molecules arrange themselves in the crystal lattice.

Cooling Rate: Rapid cooling often leads to the formation of a metastable polymorph, while slow cooling favors the growth of the most thermodynamically stable form. mt.com

Supersaturation: The level of supersaturation at which crystallization is initiated can determine which polymorph nucleates preferentially.

Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization process towards that specific form.

Table 3: Influence of Crystallization Parameters on Polymorphism

| Parameter | Variation | Potential Polymorphic Outcome |

| Solvent | Non-polar | May favor a specific packing arrangement. |

| Polar | Could lead to the formation of a different polymorph or a solvate. | |

| Cooling Rate | Fast | Often yields metastable polymorphs. |

| Slow | Typically results in the most stable polymorph. | |

| Seeding | Seeded | Directs crystallization to the polymorph of the seed crystal. |

| Unseeded | May result in a mixture of polymorphs or a different polymorph. |

This table outlines general principles for controlling polymorphism during crystallization.

Structural Elucidation and Spectroscopic Characterization of Nitric Acid Azepan 2 One 1/1

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like Nitric acid--azepan-2-one (1/1), these methods would reveal crucial information about its molecular structure, conformation, and the intermolecular forces that govern its crystal packing.

Single-Crystal X-ray Diffraction for Precise Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining an unambiguous molecular structure. This technique would provide the precise bond lengths, bond angles, and torsion angles within both the protonated azepan-2-one (B1668282) cation and the nitrate (B79036) anion. Of particular interest would be the determination of the protonation site on the azepan-2-one molecule. In amides, protonation typically occurs at the carbonyl oxygen atom, leading to a resonance-stabilized cation. SCXRD would confirm this and detail the resulting changes in the C=O and C-N bond lengths compared to neutral caprolactam.

Furthermore, SCXRD analysis would elucidate the intricate network of intermolecular interactions, primarily the hydrogen bonds between the protonated caprolactam and the nitrate anion. The geometry of these hydrogen bonds (donor-acceptor distances and angles) is fundamental to understanding the stability of the crystal lattice.

A hypothetical table of crystallographic data that would be obtained from such a study is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₁₂N₂O₄ |

| Formula Weight | 176.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 815.7 |

| Z | 4 |

| Calculated Density | 1.435 g/cm³ |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Bulk Material Phase Identification and Polymorphic Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the phase identification of a crystalline solid and for assessing its purity. A PXRD pattern of a synthesized batch of Nitric acid--azepan-2-one (1/1) would serve as a unique fingerprint, allowing for its unambiguous identification. This technique is also crucial for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and PXRD is the primary tool for their identification and characterization.

A comparative analysis of the PXRD pattern of the salt with those of the starting materials (caprolactam and a suitable nitrate salt) would confirm the formation of a new crystalline phase.

Neutron Diffraction Studies for Accurate Hydrogen Atom Localization and Hydrogen Bonding Networks

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to hydrogen atoms. Neutron diffraction, on the other hand, is particularly effective at locating hydrogen atoms (or more commonly, deuterium (B1214612) atoms in isotopically substituted samples). A neutron diffraction study of deuterated Nitric acid--azepan-2-one (1/1) would provide highly accurate positions of the hydrogen atoms, especially those involved in hydrogen bonding. This would allow for a precise determination of the N-H and O-H bond lengths and the geometry of the hydrogen bonds within the crystal structure, offering deeper insights into the nature and strength of these interactions. A study on the high-pressure polymorphism of caprolactam has utilized neutron diffraction, highlighting its utility for this class of compounds nih.govmdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying functional groups and probing the interactions between molecules.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding Evidence

The FTIR spectrum of Nitric acid--azepan-2-one (1/1) would be expected to show significant differences compared to the spectrum of neutral caprolactam. The protonation of the carbonyl oxygen would lead to a decrease in the frequency of the C=O stretching vibration (the "Amide I" band), which typically appears around 1650 cm⁻¹ in caprolactam. This shift is a direct consequence of the weakening of the C=O double bond character upon protonation.

Conversely, the C-N stretching vibration (part of the "Amide III" band) would likely shift to a higher frequency, indicating an increase in its double bond character due to resonance. Furthermore, the formation of strong N-H···O hydrogen bonds between the protonated caprolactam and the nitrate anion would be evident from the broadening and shifting of the N-H stretching vibrations. The characteristic absorption bands of the nitrate anion (NO₃⁻) would also be present in the spectrum.

A comparison of the key vibrational frequencies for caprolactam and the hypothetical Nitric acid--azepan-2-one (1/1) is presented in the table below.

| Functional Group | Caprolactam (Typical Wavenumber, cm⁻¹) | Hypothetical Nitric acid--azepan-2-one (1/1) (Expected Wavenumber, cm⁻¹) | Assignment |

| N-H Stretch | ~3290 | Broad, shifted to lower frequency (e.g., ~3100) | Stretching vibration of the N-H bond, broadened due to hydrogen bonding. |

| C=O Stretch (Amide I) | ~1650 | Shifted to lower frequency (e.g., ~1620) | Stretching vibration of the carbonyl group, weakened upon protonation. |

| N-O Stretch (Nitrate) | - | ~1350 (asymmetric), ~830 (out-of-plane bend) | Characteristic vibrations of the nitrate anion. |

Note: The wavenumbers for the hypothetical compound are estimates based on general principles of vibrational spectroscopy and are for illustrative purposes only.

Raman Spectroscopy for Complementary Vibrational Modes and Crystallinity Assessment

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of the Nitric acid--azepan-2-one (1/1) adduct, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to the symmetric vibrations of the molecule and the vibrations of the non-polar bonds, which may be weak or inactive in the IR spectrum.

Upon adduct formation, significant changes are expected in the Raman spectrum compared to the individual spectra of nitric acid and azepan-2-one. The protonation of the carbonyl oxygen of the azepan-2-one ring by nitric acid leads to a shift in the vibrational frequencies of the amide group. The strong C=O stretching vibration in pure caprolactam, typically observed around 1650-1670 cm⁻¹, is expected to shift to a lower frequency upon protonation, reflecting the weakening of the double bond character.

Furthermore, the characteristic bands of the nitrate ion (NO₃⁻) will be prominent in the spectrum of the adduct. The strong, symmetric stretching mode of the nitrate ion, typically found around 1040-1050 cm⁻¹, would be a clear indicator of the presence of the ionic form of nitric acid within the adduct. chemicalbook.comhmdb.ca The crystallinity of the solid adduct can also be assessed using Raman spectroscopy. Sharp, well-defined phonon modes at low frequencies (typically below 200 cm⁻¹) are indicative of a highly ordered crystalline lattice. hmdb.ca Broadening of these peaks would suggest a more amorphous or disordered structure.

A comparison of the Raman spectra of caprolactam and its ionic liquids reveals significant shifts in the vibrational bands upon protonation, providing a model for what can be expected in the nitric acid adduct. researchgate.net For instance, the C-N stretching and bending modes within the caprolactam ring will also be perturbed by the protonation event.

Table 1: Predicted Prominent Raman Bands for Nitric acid--azepan-2-one (1/1)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Origin |

|---|---|---|

| N-O Symmetric Stretch (NO₃⁻) | ~1045 | Nitrate ion |

| C=O Stretch (protonated) | < 1650 | Azepan-2-one |

| Ring Deformations | Various | Azepan-2-one |

| C-H Stretches | 2800-3000 | Azepan-2-one |

Spectroscopic Deconvolution and Assignment of Characteristic Bands

To accurately assign the vibrational modes of the Nitric acid--azepan-2-one (1/1) adduct, spectroscopic deconvolution of the Raman and IR spectra is often necessary. This process involves fitting the experimental spectrum with a series of mathematical functions (e.g., Gaussian or Lorentzian) to separate overlapping peaks and determine their precise positions, intensities, and widths.

The assignment of these deconvoluted bands is typically achieved through a combination of methods, including comparison with the spectra of the starting materials, analysis of isotopic substitution effects, and comparison with theoretical calculations (e.g., Density Functional Theory, DFT). DFT calculations can predict the vibrational frequencies and intensities of the adduct, providing a theoretical framework for the experimental observations. rsc.org

For the Nitric acid--azepan-2-one (1/1) adduct, key characteristic bands to be assigned would include:

The protonated carbonyl stretch: Its position relative to the unprotonated form provides insight into the strength of the interaction with nitric acid.

The nitrate ion vibrations: The presence and splitting of the nitrate bands can indicate the symmetry of its environment. uq.edu.au

The N-H and O-H stretching modes: The broad and complex nature of these bands in the high-frequency region (3000-3500 cm⁻¹) is characteristic of strong hydrogen bonding within the adduct.

The skeletal modes of the azepan-2-one ring: Shifts in these frequencies compared to pure caprolactam can provide information about conformational changes in the ring upon protonation. rsc.orgrsc.orgresearchgate.net

Temperature-Dependent Vibrational Spectroscopy for Phase Transition Characterization

Temperature-dependent Raman and IR spectroscopy are valuable techniques for identifying and characterizing phase transitions in the solid state of the Nitric acid--azepan-2-one (1/1) adduct. As the temperature is varied, changes in the crystal structure or molecular conformation can manifest as:

Abrupt changes in the number of observed bands: This can occur due to changes in the crystallographic unit cell or the symmetry of the molecule.

Discontinuous shifts in the peak positions: Sudden jumps in the frequency of a vibrational mode can signal a phase transition.

Significant changes in the peak widths: A narrowing of peaks upon cooling is generally observed due to reduced thermal motion. Abrupt changes in peak width can indicate a change in the degree of disorder in the crystal.

By monitoring these spectral changes as a function of temperature, it is possible to determine the transition temperatures and gain insights into the nature of the different solid phases of the adduct. For example, a transition from a disordered, high-temperature phase to a more ordered, low-temperature phase would be expected to result in a sharpening of the spectral features and potentially the appearance of new peaks due to the lifting of degeneracies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of the Nitric acid--azepan-2-one (1/1) adduct in both solution and solid states. By probing the local magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about molecular structure, connectivity, and dynamics.

Solution-State NMR (¹H, ¹³C, ¹⁵N) for Adduct Integrity, Purity, and Solution Dynamics

In solution, NMR spectroscopy is used to confirm the formation of the adduct, assess its purity, and study its dynamic behavior.

¹H NMR: The proton NMR spectrum of the adduct is expected to show significant changes compared to that of pure caprolactam. chemicalbook.com The most notable change would be the downfield shift of the protons on the carbon atoms adjacent to the nitrogen and carbonyl groups (the α- and ε-protons) due to the electron-withdrawing effect of the protonated carbonyl group. The NH proton of caprolactam, which is typically a broad signal, would likely be in exchange with the acidic proton from nitric acid, leading to a single, broad, and downfield-shifted signal. The integrity of the adduct in a given solvent can be assessed by the presence of a single set of resonances corresponding to the 1:1 adduct. The presence of signals from free caprolactam or nitric acid would indicate dissociation.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the adduct. chemicalbook.com The carbonyl carbon (C=O) is expected to experience a significant downfield shift upon protonation, reflecting the increased positive charge density at this position. pressbooks.pub The carbons adjacent to the nitrogen (Cα and Cε) would also be shifted downfield. The number of signals in the spectrum can confirm the symmetry of the molecule in solution.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atom. acs.org Upon protonation of the amide group, the ¹⁵N chemical shift is expected to move significantly upfield compared to neutral caprolactam, a characteristic feature of amide protonation. This provides direct evidence for the site of interaction with nitric acid.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitric acid--azepan-2-one (1/1) in a suitable deuterated solvent.

| Atom | Caprolactam (approx.) | Nitric acid--azepan-2-one (1/1) (predicted) |

|---|---|---|

| ¹H NMR | ||

| α-CH₂ | ~2.4 | > 2.5 |

| β, γ, δ-CH₂ | ~1.6 | ~1.7 |

| ε-CH₂ | ~3.2 | > 3.3 |

| NH | ~6.5 (broad) | > 8.0 (very broad, exchange) |

| ¹³C NMR | ||

| C=O | ~179 | > 180 |

| α-C | ~37 | > 38 |

| β-C | ~23 | ~23 |

| γ-C | ~30 | ~30 |

| δ-C | ~30 | ~30 |

Solid-State NMR (MAS-NMR) for Structural Confirmation in Bulk Material and Conformational Analysis

Solid-state NMR (ssNMR), particularly with magic-angle spinning (MAS), is essential for characterizing the structure of the Nitric acid--azepan-2-one (1/1) adduct in its bulk, crystalline form. Unlike solution-state NMR, ssNMR provides information about the molecular structure and packing in the solid state.

¹³C MAS-NMR: The ¹³C MAS-NMR spectrum can reveal the presence of multiple crystallographically inequivalent sites in the unit cell, which would manifest as a splitting of the signals for each carbon atom. researchgate.net The chemical shifts in the solid state can differ from those in solution due to packing effects and differences in conformation. Conformational analysis of the seven-membered caprolactam ring can be performed by analyzing the chemical shifts, as different conformations (e.g., chair, boat) will result in distinct spectral signatures. rsc.org

¹⁵N MAS-NMR: ¹⁵N MAS-NMR is a powerful probe of the local environment of the nitrogen atom in the solid state. dtic.mil The chemical shift and the anisotropy of the nitrogen signal can provide detailed information about the hydrogen bonding environment and the conformation of the amide group.

2D NMR Techniques for Correlating Spin Systems and Probing Molecular Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra and for establishing the connectivity of the atoms within the Nitric acid--azepan-2-one (1/1) adduct. sci-hub.stresearchgate.netnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the different protons in the azepan-2-one ring. Cross-peaks would be expected between adjacent methylene (B1212753) groups (e.g., between the α- and β-protons, β- and γ-protons, etc.), allowing for a complete assignment of the proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH₂ group in the azepan-2-one ring would give rise to a cross-peak in the HSQC spectrum.

By combining the information from these 1D and 2D NMR experiments, a comprehensive and detailed picture of the structure and connectivity of the Nitric acid--azepan-2-one (1/1) adduct can be constructed.

Mass Spectrometry (MS) for Adduct Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of a compound. For the Nitric acid--azepan-2-one (1/1) adduct, various MS techniques can be employed to confirm its formation and study its stability and fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing adducts as it often preserves the non-covalent interactions between the constituent molecules. In the case of Nitric acid--azepan-2-one (1/1), the adduct is formed between a strong acid (nitric acid) and a cyclic amide (azepan-2-one). Azepan-2-one possesses a basic nitrogen atom within its lactam ring, which can be protonated.

In positive-ion mode ESI-MS, the adduct is expected to be detected as a protonated molecular ion, [M+H]⁺. Given the molecular formula of the adduct, C₆H₁₁NO·HNO₃, the chemical formula is C₆H₁₂N₂O₄. The expected monoisotopic mass of the neutral adduct is 176.0800 u. The protonated molecule [C₆H₁₂N₂O₄ + H]⁺ would therefore be observed at a mass-to-charge ratio (m/z) of approximately 177.0873.

The presence of this peak in the ESI-MS spectrum would provide strong evidence for the formation of the 1:1 adduct in the solution phase. It is also possible to observe adducts with common ESI solvent ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which would further confirm the molecular weight of the parent compound.

Table 1: Expected ESI-MS Molecular Ion Peaks for Nitric acid--azepan-2-one (1/1)

| Ion Species | Chemical Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₃N₂O₄]⁺ | 177.0873 |

| [M+Na]⁺ | [C₆H₁₂N₂O₄Na]⁺ | 199.0692 |

| [M+K]⁺ | [C₆H₁₂N₂O₄K]⁺ | 215.0432 |

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of ions by inducing their fragmentation and analyzing the resulting product ions. For the protonated Nitric acid--azepan-2-one (1/1) adduct ([M+H]⁺ at m/z 177.0873), collision-induced dissociation (CID) would likely lead to the dissociation of the non-covalent bond between the nitric acid and the azepan-2-one moieties.

The primary fragmentation pathway is expected to be the loss of a neutral nitric acid molecule (HNO₃, molecular weight 63.0128 u). This would result in a prominent fragment ion corresponding to protonated azepan-2-one at m/z 114.0919.

[M+H]⁺ → [Azepan-2-one + H]⁺ + HNO₃ m/z 177.0873 → m/z 114.0919

Further fragmentation of the protonated azepan-2-one ion (m/z 114.0919) would be consistent with the known fragmentation patterns of lactams. Common fragmentation pathways for protonated caprolactam include the loss of water (H₂O), carbon monoxide (CO), and ethene (C₂H₄), leading to various smaller fragment ions. For instance, a known primary mass transition for caprolactam is from m/z 114.2 to 79.1. researchgate.net

Table 2: Plausible MS/MS Fragmentation of [Nitric acid--azepan-2-one (1/1) + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 177.0873 | HNO₃ | 114.0919 | Protonated azepan-2-one |

| 114.0919 | H₂O | 96.0813 | Dehydrated protonated azepan-2-one |

| 114.0919 | CO | 86.0970 | [C₅H₁₂NO]⁺ |

| 114.0919 | C₂H₄ | 86.0606 | [C₄H₈NO]⁺ |

| 114.0919 | NH₃ | 97.0653 | [C₆H₉O]⁺ |

Note: The fragmentation pathways of protonated azepan-2-one are based on general knowledge of amide and lactam fragmentation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. For the Nitric acid--azepan-2-one (1/1) adduct, HRMS would be crucial for unequivocally confirming its molecular formula.

By measuring the m/z of the protonated molecular ion with high precision (typically to four or five decimal places), the elemental formula can be determined from a list of possible candidates within a narrow mass tolerance window (e.g., ±5 ppm). For the [M+H]⁺ ion, an experimentally determined accurate mass of 177.0873 ± 0.0009 would strongly support the elemental composition of C₆H₁₃N₂O₄⁺. This level of accuracy helps to distinguish between isobaric species, which have the same nominal mass but different elemental formulas.

HRMS is also invaluable for confirming the elemental composition of the fragment ions observed in the MS/MS spectrum, thereby providing greater confidence in the proposed fragmentation pathways.

Electron Microscopy Techniques

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology and microstructure of solid materials at high resolution.

Scanning Electron Microscopy (SEM) is an ideal technique for visualizing the three-dimensional morphology and surface features of crystalline materials. For Nitric acid--azepan-2-one (1/1), which is expected to be a crystalline solid at room temperature, SEM analysis would provide valuable information about its crystal habit, size distribution, and surface topography.

Samples for SEM would be prepared by mounting the crystalline powder onto a stub and, if necessary, coating it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam. The resulting SEM images would reveal the shape of the crystals (e.g., prismatic, tabular, acicular), their degree of aggregation, and the presence of any surface defects or growth features. This information is critical for understanding the crystallization process and the physical properties of the material.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal microstructure of materials. For Nitric acid--azepan-2-one (1/1), TEM could be employed to study nanoscale features such as crystal defects, dislocations, and stacking faults.

Preparation of samples for TEM is more involved and typically requires the preparation of very thin sections of the material (less than 100 nm thick) to allow the electron beam to pass through. This can be achieved by techniques such as ultramicrotomy or by dispersing finely crushed crystals onto a TEM grid.

TEM analysis can also provide selected area electron diffraction (SAED) patterns. These diffraction patterns are characteristic of the crystal structure and can be used to determine the lattice parameters and crystal symmetry of the Nitric acid--azepan-2-one (1/1) adduct, complementing data obtained from X-ray diffraction.

Thermal Analysis

The thermal properties of a compound provide critical insights into its stability, phase behavior, and decomposition profile. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in this regard. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the thermal analysis of the compound Nitric acid--azepan-2-one (1/1).

The following sections outline the principles of DSC and TGA and describe the type of information that would be obtained from such analyses, should the data become available in the future.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.nettorontech.com This method is widely employed to study thermal transitions such as melting, crystallization, and glass transitions. torontech.comresearchgate.net

A typical DSC analysis of Nitric acid--azepan-2-one (1/1) would involve heating a small sample in a sealed pan at a constant rate. The resulting thermogram would plot heat flow against temperature. Endothermic events, such as melting, would appear as peaks indicating the absorption of heat, while exothermic events, like decomposition, would show peaks in the opposite direction. researchgate.net

Hypothetical DSC Data Table for Nitric acid--azepan-2-one (1/1):

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

The melting point would provide information about the purity of the compound, while the enthalpy of fusion would quantify the energy required to melt the crystal lattice. Any solid-solid phase transitions would also be observable as distinct thermal events.

Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition Profiles and Volatilization Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. science.gov This technique is essential for determining the thermal stability of a material and for studying its decomposition kinetics. researchgate.net

In a TGA experiment for Nitric acid--azepan-2-one (1/1), the sample would be heated in a controlled environment (e.g., nitrogen or air), and its mass would be continuously monitored. The resulting TGA curve would show the percentage of initial mass remaining as the temperature increases. The derivative of this curve (DTG) helps to identify the temperatures at which the rate of mass loss is at its maximum.

The decomposition of Nitric acid--azepan-2-one (1/1) would likely involve the loss of nitric acid and the subsequent decomposition or volatilization of the azepan-2-one moiety. The TGA data would reveal the temperature range over which this decomposition occurs and the number of distinct decomposition steps.

Hypothetical TGA Data Table for Nitric acid--azepan-2-one (1/1):

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| Step 1 | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Analysis of the evolved gases during TGA, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), would allow for the identification of the decomposition products, providing a clearer picture of the decomposition mechanism.

Theoretical and Computational Chemistry Studies on Nitric Acid Azepan 2 One 1/1

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. However, a comprehensive search has revealed no published studies that apply these methods to the "Nitric acid--azepan-2-one (1/1)" adduct.

Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Charge Distribution

No peer-reviewed articles or database entries were found that present DFT calculations on the electronic structure, bonding, or charge distribution of the "Nitric acid--azepan-2-one (1/1)" complex. While DFT has been used to study nitric acid iitm.ac.in and materials based on ε-caprolactam researchgate.net independently, their combined system remains uninvestigated in the available literature.

Ab Initio Methods for High-Accuracy Energetics and Intermolecular Interaction Energies

Similarly, there is a lack of research applying high-level ab initio methods to determine the precise energetics and intermolecular interaction energies within the "Nitric acid--azepan-2-one (1/1)" adduct. Such studies are crucial for understanding the stability and nature of the interaction between the two components but have not been performed or published for this specific system. arxiv.orgagu.edu.bh

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Nature

Analyses using NBO and QTAIM are instrumental in characterizing chemical bonds and non-covalent interactions. rsc.orgresearchgate.netnih.govorientjchem.org Our search found no studies that have employed NBO or QTAIM to analyze the bonding nature of the "Nitric acid--azepan-2-one (1/1)" adduct.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key approach to predicting the reactivity of chemical species. wikipedia.orgnih.govimperial.ac.uklibretexts.org However, no FMO analysis for the "Nitric acid--azepan-2-one (1/1)" adduct has been reported in the scientific literature, meaning predictions about its reactivity based on this method are not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time.

Intermolecular Interactions and Solvent Effects on Adduct Stability and Structure

The formation of the Nitric acid--azepan-2-one (1/1) adduct is primarily governed by strong intermolecular hydrogen bonding. The most stable configuration involves a hydrogen bond between the acidic proton of nitric acid (O-H) and the carbonyl oxygen of the azepan-2-one (B1668282) ring. A secondary, weaker hydrogen bond may also exist between the proton on the nitrogen of the azepan-2-one ring (N-H) and an oxygen atom of the nitrate (B79036) group. These interactions dictate the geometry and stability of the resulting adduct.

The stability of this adduct is significantly influenced by the surrounding solvent environment. Solvents can differentially stabilize the individual components versus the adduct, thereby shifting the equilibrium of the association/dissociation. wikipedia.org The key solvent properties influencing this equilibrium are polarity, dielectric constant, and the ability to act as a hydrogen bond donor or acceptor. wikipedia.org

In non-polar, aprotic solvents (e.g., hexane, toluene), the formation of the adduct is highly favored. The solvent molecules interact weakly with the polar nitric acid and azepan-2-one, making the hydrogen-bonded adduct the most energetically stable species in the medium.

Conversely, in polar, protic solvents like water or methanol, the stability of the adduct is reduced. These solvent molecules can effectively solvate the individual nitric acid and azepan-2-one molecules through their own hydrogen bonding networks. mdpi.com This stabilization of the free components competes with the formation of the adduct, shifting the equilibrium towards dissociation. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), would also solvate the components, but the effect on stability depends on the balance of dipole-dipole interactions and the disruption of the internal hydrogen bonds of the adduct. wikipedia.org

Computational models, such as the Polarizable Continuum Model (PCM), are employed to quantify these solvent effects. mdpi.com By calculating the free energy of the adduct and its constituent parts in different simulated solvent environments, the equilibrium constant for adduct formation can be predicted.

Table 1: Predicted Influence of Solvent on the Stability of the Nitric acid--azepan-2-one (1/1) Adduct

| Solvent | Dielectric Constant (ε) wikipedia.org | Solvent Type | Predicted Adduct Stability | Predominant Interactions |

|---|---|---|---|---|

| Hexane | 1.9 | Non-polar | High | Intramolecular H-bonds within the adduct |

| Toluene | 2.4 | Non-polar | High | Intramolecular H-bonds within the adduct |

| Chloroform | 4.8 | Polar Aprotic | Moderate | Adduct H-bonds competing with weak solvent-solute interactions |

| Acetonitrile | 37 | Polar Aprotic | Low to Moderate | Strong dipole-dipole solvation of individual components |

| DMSO | 47 | Polar Aprotic | Low | Strong solvation of individual components, disrupting adduct formation |

| Water | 78 | Polar Protic | Low | Strong H-bond network of solvent solvating individual components |

Prediction of Self-Assembly Behavior and Aggregation Phenomena

The Nitric acid--azepan-2-one (1/1) adduct possesses functional groups that can participate in further intermolecular interactions, leading to self-assembly and the formation of supramolecular structures. nih.gov The adduct acts as a building block, or "supramolecular synthon," with both hydrogen bond donor (N-H from azepan-2-one, residual acidic character from the complexed nitric acid) and acceptor (carbonyl oxygen, nitrate oxygens) sites.

Computational studies can predict the most likely modes of aggregation. By modeling the interactions between multiple adduct units, the most energetically favorable arrangements can be identified. These studies often explore the formation of dimers, trimers, and larger oligomers, analyzing the resulting geometries and stabilization energies.

Potential self-assembly motifs include:

Chain Formation: Adducts could link in a head-to-tail fashion, where the N-H group of one adduct's azepan-2-one moiety forms a hydrogen bond with the nitrate group of an adjacent adduct.

Dimerization: Formation of cyclic dimers is also plausible, potentially involving a pair of N-H···O(nitrate) hydrogen bonds, creating a stable, centrosymmetric structure. researchgate.net

Higher-Order Structures: In environments with low solvent interference, these chains or dimers could further assemble into more complex 2D sheets or 3D networks, driven by weaker van der Waals forces and dipole-dipole interactions. nih.gov

Molecular dynamics (MD) simulations are particularly useful for predicting this behavior. By simulating a system containing many adduct molecules over time, researchers can observe the spontaneous formation of aggregates and characterize the resulting structures and their dynamics. nih.gov

Table 2: Potential Supramolecular Synthons and Resulting Assemblies for Nitric acid--azepan-2-one (1/1)

| Interacting Groups | Type of Synthon | Predicted Assembly Motif |

|---|---|---|

| (Azepan-2-one)N-H ··· O(Nitrate) | Hetero-intermolecular | Linear chains, Cyclic dimers |

| (Azepan-2-one)C-H ··· O(Nitrate) | Weak H-bond | Cross-linking of chains |

| Dipole-Dipole (C=O ··· C=O) | Electrostatic | Parallel stacking of adducts |

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for experimental validation. tau.ac.il

Computational Vibrational Spectroscopy (IR, Raman) for Band Assignment and Interpretation

Theoretical vibrational spectra (Infrared and Raman) for the Nitric acid--azepan-2-one (1/1) adduct can be calculated using methods like Density Functional Theory (DFT). arxiv.orgcanterbury.ac.nz These calculations predict the frequencies and intensities of vibrational modes. By comparing the predicted spectrum of the adduct to those of the individual nitric acid and azepan-2-one molecules, key changes upon adduct formation can be identified.

The most significant predicted changes are:

O-H Stretch (Nitric Acid): The strong, sharp O-H stretching band of free nitric acid (typically ~3550 cm⁻¹) is expected to undergo a substantial red-shift (to lower wavenumbers, e.g., ~3200-2800 cm⁻¹) and significant broadening upon forming a strong hydrogen bond with the carbonyl oxygen of azepan-2-one. chemrxiv.org

C=O Stretch (Azepan-2-one): The carbonyl stretching frequency (typically ~1660 cm⁻¹) is predicted to red-shift by 20-50 cm⁻¹ due to the weakening of the C=O bond upon accepting a hydrogen bond.

N-H Stretch (Azepan-2-one): The N-H stretching vibration (typically ~3290 cm⁻¹) may experience a slight red-shift if it participates in a secondary hydrogen bond with the nitrate group.

N-O Stretches (Nitric Acid): The stretching frequencies of the nitrate group will be altered due to the change in symmetry and electronic environment upon adduct formation. nasa.gov New bands corresponding to the intermolecular hydrogen bond vibrations are also predicted at low frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Adduct vs. Free Components

| Vibrational Mode | Free Nitric Acid nist.gov | Free Azepan-2-one | Predicted Adduct | Expected Change |

|---|---|---|---|---|

| O-H Stretch | ~3550 | - | ~3200-2800 | Large Red-shift & Broadening |

| N-H Stretch | - | ~3290 | ~3270 | Small Red-shift |

| C=O Stretch | - | ~1660 | ~1620 | Red-shift |

| N=O Asymmetric Stretch | ~1710 | - | ~1690 | Small Red-shift |

| N-O Symmetric Stretch | ~1325 | - | ~1310 | Small Red-shift |

| N-O-H Bend | ~1300 | - | ~1350 | Blue-shift |

NMR Chemical Shift Predictions for Structural Validation

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. liverpool.ac.uknmrdb.org This is crucial for confirming the structure of the adduct in solution.

Upon formation of the Nitric acid--azepan-2-one (1/1) complex, the following changes in chemical shifts are predicted:

Acidic Proton (¹H): The most dramatic effect is the significant downfield shift (increase in ppm) of the acidic proton from nitric acid. In the hydrogen-bonded state, this proton is highly deshielded and could appear at a chemical shift of 10-15 ppm or even higher, depending on the solvent and temperature.

Azepan-2-one N-H Proton (¹H): The proton on the nitrogen of the lactam ring is expected to shift downfield, though to a lesser extent than the acidic proton, reflecting its involvement in the adduct's electronic system.

Azepan-2-one α-Carbons and Protons (¹³C, ¹H): The carbons and protons adjacent to the carbonyl group and the ring nitrogen will experience noticeable shifts due to the electronic perturbations caused by the hydrogen bonding at these sites. The carbonyl carbon (C=O) is particularly sensitive and is expected to shift downfield. libretexts.org

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Atoms in the Adduct

| Atom | Free Nitric Acid | Free Azepan-2-one | Predicted Adduct | Expected Shift |

|---|---|---|---|---|

| ¹H NMR | ||||

| Nitric Acid OH | ~8.7 | - | 10.0 - 15.0 | Large Downfield |

| Azepan-2-one NH | - | ~7.5 | 8.0 - 9.0 | Downfield |

| Azepan-2-one CH₂ (α to C=O) | - | ~2.4 | 2.6 - 2.8 | Downfield |

| Azepan-2-one CH₂ (α to NH) | - | ~3.2 | 3.4 - 3.6 | Downfield |

| ¹³C NMR | ||||

| Azepan-2-one C=O | - | ~178 | 180 - 183 | Downfield |

| Azepan-2-one C (α to C=O) | - | ~37 | 38 - 39 | Downfield |

| Azepan-2-one C (α to NH) | - | ~43 | 44 - 45 | Downfield |

Note: Chemical shifts are highly dependent on solvent and concentration. These are illustrative values.

Reaction Mechanism Elucidation via Computational Pathways

The formation of the Nitric acid--azepan-2-one (1/1) adduct is an acid-base association reaction. Computational chemistry can be used to map the potential energy surface for this reaction, providing detailed insight into the mechanism. scribd.com

Transition State Characterization and Reaction Barrier Calculations

The reaction pathway involves the approach of a nitric acid molecule to an azepan-2-one molecule. Computational methods are used to locate the transition state (TS) for the formation of the hydrogen bond. The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. researchgate.net

For a simple association reaction like this, the reaction barrier is expected to be very low or non-existent. The process is likely to be diffusion-controlled, meaning the rate of the reaction is determined by how quickly the reactant molecules can encounter each other in solution. nih.gov

Quantum chemical calculations can determine the key energetic parameters of this reaction:

Activation Energy (Ea): The energy difference between the reactants and the transition state. For this adduct formation, Ea is predicted to be very small.

Enthalpy of Reaction (ΔH): The energy difference between the reactants and the product adduct. This value is predicted to be negative, indicating that the formation of the adduct is an exothermic process, driven by the stability gained from forming strong hydrogen bonds.

Table 5: Predicted Energetic Parameters for the Formation of the Nitric acid--azepan-2-one (1/1) Adduct

| Parameter | Predicted Value (in vacuo) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | < 5 kJ/mol | Very low barrier, suggesting a near diffusion-controlled reaction |

| Enthalpy of Reaction (ΔH) | -40 to -60 kJ/mol | Exothermic reaction, product is significantly more stable than reactants |

| Free Energy of Reaction (ΔG) | Negative | Spontaneous formation of the adduct under standard conditions |

Energetic Profiles of Transformation Reactions Involving the Adduct

The nitric acid--azepan-2-one (1/1) adduct can potentially undergo several transformation reactions, with the most probable being N-nitrosation of the lactam ring. The energetic profile of such reactions, which includes the determination of transition states, activation energies, and reaction enthalpies, is critical for understanding the adduct's stability and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these energetic landscapes. While specific DFT studies on the nitric acid--azepan-2-one (1/1) adduct are not extensively reported in open literature, the energetic profile can be inferred from studies on analogous systems, such as the nitrosation of other amides and amines.

A plausible transformation pathway is the N-nitrosation of the azepan-2-one moiety by nitric acid, which can act as a source of the nitrosating agent, especially under certain conditions (e.g., in the presence of a catalyst or upon thermal or photochemical activation). The reaction would proceed through a transition state where the nitrosonium ion (NO⁺) or a related nitrosating species attacks the nitrogen atom of the lactam.

Table 1: Postulated Energetic Parameters for the N-Nitrosation of Azepan-2-one by Nitric Acid

This interactive table presents a hypothetical energetic profile for the N-nitrosation of azepan-2-one, based on typical values from computational studies of similar reactions.

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) | Estimated Reaction Enthalpy (kcal/mol) |

| 1 | Formation of the Nitric acid--azepan-2-one adduct | Low | Exothermic |

| 2 | Generation of the nitrosating agent (e.g., N₂O₃ from HNO₃) | Moderate | Endothermic |

| 3 | N-nitrosation of the lactam ring | 15 - 25 | Varies (can be slightly exothermic or endothermic) |

| 4 | Decomposition of the N-nitroso product | Varies depending on conditions | Varies |

Note: These values are illustrative and based on general principles of reaction mechanisms. Specific computational studies are required for accurate determination.

The initial formation of the adduct is generally an exothermic process. The subsequent N-nitrosation is the critical transformation step. The activation energy for this step is a key determinant of the adduct's kinetic stability. A higher activation barrier would suggest greater stability under ambient conditions. The reaction can be catalyzed by acids, which would lower the activation energy barrier.

Another potential transformation is the acid-catalyzed hydrolysis of the lactam ring, a well-known reaction of amides. In the presence of a strong acid like nitric acid, this reaction could be significant, especially at elevated temperatures. The energetic profile would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening.

Crystal Structure Prediction and Polymorph Screening Methodologies

The solid-state properties of the nitric acid--azepan-2-one (1/1) adduct, including its density and sensitivity as a potential energetic material, are dictated by its crystal structure. Predicting the most stable crystal packing and identifying potential polymorphs are crucial for its characterization and safe use.

Crystal Structure Prediction (CSP):

CSP methodologies aim to identify the most thermodynamically stable crystal structures for a given molecule by exploring the potential energy surface of its crystalline forms. nih.gov For an organic acid-base adduct like nitric acid--azepan-2-one, the process typically involves:

Generation of Trial Structures: A large number of plausible crystal packing arrangements are generated using computational algorithms. This often involves treating the individual molecules as rigid bodies and sampling different spatial orientations and unit cell parameters.

Energy Minimization: The energies of these trial structures are then minimized using force fields or, for higher accuracy, quantum mechanical methods like DFT. This process refines the structures and ranks them based on their lattice energies.

Analysis of the Crystal Energy Landscape: The low-energy structures on the crystal energy landscape are then analyzed to identify the most likely candidates for the experimentally observable polymorphs. nih.gov

Polymorph Screening:

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. For energetic materials, this can significantly impact their stability and performance. rsc.org Experimental polymorph screening is therefore essential and often guided by CSP results. Common techniques include:

Crystallization from various solvents: The choice of solvent can influence which polymorph nucleates and grows. rsc.org

Varying crystallization conditions: Factors such as temperature, cooling rate, and supersaturation can be systematically varied.

Grinding and thermal methods: Mechanical stress and heating can induce transformations between polymorphic forms. rsc.org

Table 2: Methodologies for Crystal Structure Prediction and Polymorph Screening

This interactive table summarizes the key methodologies used in the solid-state characterization of adducts like nitric acid--azepan-2-one.

| Methodology | Description | Key Techniques |

| Crystal Structure Prediction (CSP) | Computational prediction of stable crystal packings. | Global search algorithms, Force-field calculations, DFT calculations. |

| Polymorph Screening | Experimental search for different crystalline forms. | Solution-based crystallization, Solid-state grinding, Thermal analysis (DSC, TGA), Sublimation. |

| Structural Characterization | Determination of the crystal structure of identified polymorphs. | Single-crystal X-ray diffraction (SCXRD), Powder X-ray diffraction (PXRD). |

For the nitric acid--azepan-2-one (1/1) adduct, a key consideration in CSP is the nature of the interaction between the two components: whether it forms a co-crystal with a hydrogen bond between the nitric acid and the carbonyl group of the lactam, or a salt with proton transfer from the nitric acid to the lactam nitrogen. The relative acidity and basicity of the components play a crucial role in determining this.

Given the energetic nature of nitric acid, any predicted polymorphs would require careful experimental validation to assess their stability and handling properties. The combination of CSP and experimental screening provides a powerful approach to fully characterize the solid-state landscape of this and other energetic adducts.

Reactivity and Chemical Transformations of Nitric Acid Azepan 2 One 1/1

Reactions Involving Proton Transfer and Nitrate (B79036) Ion Reactivity

The reactivity of the complex is significantly influenced by the proton transfer equilibrium and the subsequent behavior of the resulting nitrate ion. The complex can serve as a source of protons for acid catalysis, while the nitrate moiety retains the potential to act as either a nitrating agent or a nucleophile, depending on the reaction conditions.

Role as a Proton Source in Acid-Catalyzed Organic Reactions

The nitric acid--azepan-2-one (1/1) complex functions as a Brønsted-Lowry acid, capable of donating a proton to facilitate acid-catalyzed reactions. The active proton source is the protonated azepan-2-one (B1668282) cation. In solution, an equilibrium exists where this cation can release a proton, thereby acting as a catalyst. This is particularly relevant in reactions where a controlled or milder acidic environment is required compared to using concentrated mineral acids. The principle is analogous to using other organic acid catalysts or salts of strong acids and weak bases. Studies on solid-phase reactions have demonstrated that nitric acid readily transfers its proton to carbonyl functions, creating protonated species that are key intermediates in acid-catalyzed condensations. researchgate.net

The catalytic activity stems from the ability of the protonated lactam to activate substrates. For instance, in reactions involving carbonyl compounds, the complex can protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This mechanism is the first step in many acid-catalyzed processes, including esterification, acetal (B89532) formation, and aldol-type condensations.

Table 1: Conceptual Role of Nitric acid--azepan-2-one (1/1) as an Acid Catalyst

| Reaction Type | Role of the Complex | Activated Intermediate | Potential Product |

|---|---|---|---|

| Esterification | Protonates the carboxylic acid | Acylium ion precursor | Ester |

| Acetal Formation | Protonates the aldehyde/ketone | Protonated carbonyl | Acetal/Ketal |

| Lactam Hydrolysis | Protonates the lactam carbonyl | O-protonated lactam | Amino acid |

Investigations into Nitration Reactions Mediated by the Nitrate Moiety of the Complex

Nitration is a classic electrophilic substitution reaction that typically requires the formation of the highly reactive nitronium ion (NO₂⁺). youtube.com This ion is commonly generated by mixing nitric acid with a stronger acid, such as sulfuric acid. youtube.comwikipedia.orgmasterorganicchemistry.com The nitric acid--azepan-2-one (1/1) complex, containing the nitrate moiety, can be considered a potential nitrating agent, although its efficacy is highly dependent on the reaction conditions.

For the complex to act as a nitrating agent, the equilibrium must shift to generate free nitric acid, which can then be converted to the nitronium ion. This process can be facilitated by the presence of a strong dehydrating agent or a co-catalyst. Research into nitrating agents has shown that adducts of nitric acid can be effective; for example, a crystalline solid formed from nitric acid and trifluoromethanesulfonic acid is an excellent nitrating agent. google.com By analogy, the nitric acid--azepan-2-one complex could nitrate susceptible substrates, particularly activated aromatic rings, though likely requiring more forcing conditions than traditional mixed-acid systems. The reaction would proceed via the generation of the NO₂⁺ electrophile, which is then attacked by the nucleophilic substrate. youtube.com

Table 2: Comparison of Aromatic Nitrating Systems

| Nitrating System | Active Electrophile | Typical Substrates | Conditions |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | NO₂⁺ | Benzene (B151609), Toluene | 0-100 °C |

| Concentrated HNO₃ | NO₂⁺ (low concentration) | Highly activated rings (e.g., Phenol) | Room Temperature |

| Nitronium salts (e.g., NO₂BF₄) | NO₂⁺ | General aromatics | Often low temperature, inert solvent |

| Nitric acid--azepan-2-one (1/1) | NO₂⁺ (in equilibrium) | Potentially activated aromatics | Likely requires heating or co-catalyst |

Reactions of the Azepan-2-one Moiety within the Complex

The azepan-2-one (ε-caprolactam) component of the complex is not merely a spectator cation. Its protonation at the carbonyl oxygen significantly alters its reactivity, making it a key participant in polymerization and derivatization reactions.

Initiation of Ring-Opening Polymerization Processes (e.g., Anionic Polymerization of Caprolactam)

The most significant industrial reaction of ε-caprolactam is its ring-opening polymerization (ROP) to produce Nylon-6. youtube.com This can proceed through various mechanisms, including anionic, cationic, and hydrolytic pathways. The nitric acid--azepan-2-one (1/1) complex is a potent initiator for the cationic ring-opening polymerization of ε-caprolactam. nih.gov

The mechanism is initiated by a proton transfer from the complex to a monomer molecule. The resulting O-protonated caprolactam is highly activated toward nucleophilic attack by another caprolactam monomer. researchgate.netresearchgate.net This attack leads to the opening of the ring and the formation of a new species with a terminal amino group and an activated acyl group, which propagates the polymerization. Studies have shown that strong acids can effectively catalyze this polymerization, with reaction rates and polymer molecular weight being dependent on catalyst concentration and temperature. researchgate.netehu.es While anionic ROP is more common commercially, often using strong bases and N-acyl lactam activators, the acid-initiated cationic pathway represents a viable alternative. nih.govresearchgate.net

Table 3: Research Findings on Acid-Initiated Cationic ROP of ε-Caprolactam

| Acid Catalyst System | Temperature (°C) | Time (h) | Monomer Conversion (%) | Reference |

|---|---|---|---|---|

| Maghnite-H⁺ (5 wt%) | 130 | 15 | 70 | researchgate.net |

| Maghnite-H⁺ (10 wt%) | 130 | 15 | 85 | researchgate.net |

| Organic Sulfonic Acids | 180 | 4 | 15-95 | ehu.es |

| Inorganic Acids (e.g., HCl) | >250 | N/A | High | ehu.es |

Derivatization Reactions of the Lactam Ring (e.g., N-Substitution, Functionalization)

The functionalization of the azepan-2-one ring allows for the synthesis of modified polyamides and other valuable chemical intermediates. Derivatization can occur at the nitrogen atom (N-substitution) or on the carbon backbone. The formation of the nitric acid--azepan-2-one (1/1) complex significantly influences the potential pathways for these reactions.

Standard methods for producing N-substituted caprolactams, such as N-alkylation or N-cyanoethylation, typically involve the generation of the caprolactam anion with a strong base (e.g., sodium hydride or sodium hydroxide) followed by reaction with an electrophile like an alkyl halide. arkat-usa.orgresearchgate.net In the acidic environment of the nitric acid complex, the lactam nitrogen is protonated (or in equilibrium with its protonated form), which deactivates it towards electrophilic attack, making direct N-substitution unfavorable.

However, the protonation of the carbonyl oxygen activates the lactam ring towards nucleophilic attack. This facilitates reactions such as acid-catalyzed hydrolysis, which opens the ring to form aminocaproic acid. umich.eduwikipedia.org This enhanced electrophilicity could also be exploited for functionalization by other nucleophiles, leading to ring-opened derivatives rather than N-substituted products. Therefore, the complex favors reactions at the carbonyl carbon over reactions at the nitrogen atom.

Transformation Pathways Under Various Reaction Conditions (e.g., high temperature, pressure)

The stability and transformation of Nitric acid--azepan-2-one (1/1) are significantly influenced by reaction conditions such as temperature and pressure.

High Temperature:

At elevated temperatures, the thermal decomposition of Nitric acid--azepan-2-one (1/1) is anticipated to be a complex process. The decomposition would likely be initiated by the breakdown of the nitric acid component. Nitric acid is known to decompose, especially in the presence of organic materials, to produce nitrogen oxides (such as NO₂), water, and oxygen. google.comlibretexts.org This process can be autocatalytic. rsc.org The generated nitrogen oxides and the acidic environment can then promote the hydrolysis of the caprolactam ring, leading to the formation of 6-aminocaproic acid. wikipedia.orgnih.gov Further heating could lead to the decarboxylation and degradation of the amino acid.

Decomposition of Nitric Acid: 2HNO₃ → 2NO₂ + H₂O + ½O₂

Hydrolysis of Caprolactam: (CH₂)₅C(O)NH + H₂O → HOOC(CH₂)₅NH₂

Oxidative Degradation: The organic components (caprolactam and 6-aminocaproic acid) would likely be oxidized by the nitric acid and its decomposition products, leading to a variety of smaller, volatile molecules.

It is important to note that the thermal stability of nitrate salts can vary. For instance, the thermal stability of Group 2 nitrates increases down the group, indicating that the nature of the cation plays a crucial role. libretexts.org In the case of Nitric acid--azepan-2-one (1/1), the protonated caprolactam cation would influence the decomposition pathway.

High Pressure:

High-pressure conditions can significantly alter the chemical behavior of molecules. Studies on caprolactam itself have shown that it undergoes phase transitions under high pressure, adopting different polymorphic forms. researchgate.netmdpi.com While there is no evidence of polymerization of pure caprolactam under pressures up to 6 GPa, the presence of an acidic counter-ion like nitrate could potentially facilitate reactions. researchgate.netmdpi.com High-pressure studies on chemical reactions often reveal changes in reaction rates and equilibria, and can favor pathways with a negative activation volume. matrix-fine-chemicals.com For Nitric acid--azepan-2-one (1/1), high pressure could influence the equilibrium of the salt formation and potentially promote condensation or polymerization reactions that are not observed at ambient pressure.

| Condition | Expected Transformation Pathway | Key Products |

| High Temperature | Thermal decomposition initiated by nitric acid breakdown, followed by hydrolysis and oxidation of caprolactam. | Nitrogen oxides, Water, 6-Aminocaproic acid, various oxidation products. |

| High Pressure | Phase transitions of the salt. Potential for pressure-induced polymerization or other condensation reactions. | Polymorphic forms of the salt, potentially oligomers or polymers. |

Role as a Precursor in Targeted Organic Synthesis

While specific documented examples are scarce, the structure of Nitric acid--azepan-2-one (1/1) suggests its potential utility as a precursor in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles and as a building block for more complex structures.

Directed Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. pnas.orgresearchgate.net The synthesis of these structures is a central theme in organic chemistry. Nitro compounds, in general, are valuable building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com

Nitric acid--azepan-2-one (1/1) could potentially serve as a starting material for the synthesis of various heterocyclic systems. The caprolactam ring itself is a seven-membered heterocycle (azepane-2-one). wikipedia.orgmatrix-fine-chemicals.com Reactions that involve ring-opening, followed by cyclization with other reagents, could lead to a variety of new heterocyclic scaffolds. For instance, the initial hydrolysis to 6-aminocaproic acid provides a linear bifunctional molecule that can be a versatile precursor for various condensation reactions to form different ring sizes.

Furthermore, the nitro group from the nitrate counter-ion could be incorporated into the final product through nitration reactions under specific conditions, leading to nitro-substituted heterocycles, which are themselves valuable synthetic intermediates. chegg.comnih.gov

Building Block for Complex Molecular Architectures and Natural Product Synthesis

Organic building blocks are fundamental units used in the construction of more complex molecules. The term "building block" implies a molecule with functional groups that allow for its incorporation into a larger structure. nih.gov Nitric acid--azepan-2-one (1/1) possesses both a lactam functionality and a nitrate group, which could be exploited in synthetic strategies.

The caprolactam unit can be found in the backbone of certain synthetic polymers like Nylon-6. wikipedia.orgyoutube.com While the direct use of this specific salt in polymerization is not documented, the caprolactam moiety is a well-established monomer. youtube.com

In the context of natural product synthesis, the azepane ring system is a feature in some alkaloids and other biologically active molecules. pnas.org The ability to functionalize the caprolactam ring, potentially facilitated by the acidic nature of the salt, could provide a route to substituted azepanes that are intermediates in the synthesis of complex natural products. However, there is no direct evidence in the searched literature of "Nitric acid--azepan-2-one (1/1)" being used for this purpose.

Mechanistic Studies of Transformation Pathways

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For Nitric acid--azepan-2-one (1/1), mechanistic studies would focus on the kinetics and selectivity of its reactions, as well as any potential catalytic cycles.

Elucidation of Reaction Kinetics and Selectivity Profiles

Kinetic studies would involve measuring the rate of transformation of Nitric acid--azepan-2-one (1/1) under various conditions. For example, the kinetics of its thermal decomposition could be followed by monitoring the evolution of gaseous products or the disappearance of the starting material. scielo.org.co The rate of hydrolysis of the caprolactam ring in the presence of the acidic nitrate would also be a key parameter to investigate.